N-Hexyl-2-nitroaniline
CAS No.:
Cat. No.: VC14032021
Molecular Formula: C12H18N2O2
Molecular Weight: 222.28 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C12H18N2O2 |
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Molecular Weight | 222.28 g/mol |
IUPAC Name | N-hexyl-2-nitroaniline |
Standard InChI | InChI=1S/C12H18N2O2/c1-2-3-4-7-10-13-11-8-5-6-9-12(11)14(15)16/h5-6,8-9,13H,2-4,7,10H2,1H3 |
Standard InChI Key | CAGNORWIUGYFLJ-UHFFFAOYSA-N |
Canonical SMILES | CCCCCCNC1=CC=CC=C1[N+](=O)[O-] |
Introduction
Chemical Identification and Structural Features
Molecular Composition and Formula
N-Hexyl-2-nitroaniline (C₁₂H₁₈N₂O₂) consists of a benzene ring with a nitro group at position 2 and a hexylamine substituent on the nitrogen atom. The molecular weight is calculated as 238.29 g/mol, analogous to N-Hexyl-2-methoxy-4-nitroaniline (252.31 g/mol) but without the methoxy group . Key identifiers include:
Property | Value |
---|---|
IUPAC Name | N-Hexyl-2-nitroaniline |
Molecular Formula | C₁₂H₁₈N₂O₂ |
CAS Registry | Not formally assigned |
SMILES | CCCCCCNC1=C(C=CC=C1)N+[O-] |
Spectral Characteristics
While specific spectral data for N-Hexyl-2-nitroaniline are unavailable, its structure suggests:
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¹H NMR: Aromatic protons near δ 7.5–8.5 ppm (meta to nitro group), hexyl chain signals at δ 0.8–1.5 ppm .
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IR Spectroscopy: Stretching vibrations for NO₂ (~1520 cm⁻¹) and N-H (~3400 cm⁻¹) .
Synthesis and Manufacturing
Alkylation of 2-Nitroaniline
2-Nitroaniline (H₂NC₆H₄NO₂) serves as the precursor. Alkylation with hexyl bromide under basic conditions (e.g., K₂CO₃) yields N-Hexyl-2-nitroaniline :
This method mirrors the synthesis of N-methyl-p-nitroaniline, where formylation precedes alkylation to avoid over-alkylation .
Nitration of N-Hexylaniline
Direct nitration of N-hexylaniline risks regioselectivity issues. Sulfonation to block the para position (as in 2-nitroaniline synthesis ) could improve ortho nitro group incorporation.
Optimization and Yield
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Reaction Solvent: Polar aprotic solvents (e.g., DMF) enhance alkylation efficiency .
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Catalysts: Phase-transfer catalysts (e.g., tetrabutylammonium bromide) may improve hexyl bromide reactivity.
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Yield: Analogous N-alkylation reactions report yields >80% under optimized conditions .
Physicochemical Properties
Stability and Reactivity
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Thermal Stability: Nitroaromatics generally decompose above 200°C, releasing NOₓ gases .
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Photoreactivity: The nitro group may undergo reduction under UV light, forming hydroxylamine derivatives .
Solubility and Partitioning
Solvent | Solubility (g/100 mL) |
---|---|
Water | <0.1 (hydrophobic) |
Ethanol | Moderately soluble |
Dichloromethane | Highly soluble |
The octanol-water partition coefficient (log P) is estimated at 3.2–3.5, indicating high lipophilicity .
Applications and Industrial Relevance
Pharmaceutical Intermediates
Nitroanilines are precursors to benzimidazoles and other heterocycles used in drug design . For example:
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Anthelmintics: Benzimidazole derivatives target parasitic infections.
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Antioxidants: Nitro groups can be reduced to amines for further functionalization.
Dye and Pigment Synthesis
Diazotization of N-Hexyl-2-nitroaniline could yield azo dyes, though the hexyl chain may sterically hinder coupling reactions .
Future Research Directions
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Catalytic Reduction: Exploring Pd/C or enzymatic methods to convert the nitro group to an amine.
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Polymer Chemistry: Incorporating N-Hexyl-2-nitroaniline into conductive polymers via electropolymerization.
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